1,2-Pentanediol, 5-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Pentanediol, 5-amino- is an organic compound that features both hydroxyl and amino functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, polymers, and agrochemicals. The presence of both hydroxyl and amino groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Pentanediol, 5-amino- can be synthesized through the reductive amination of 1,2-pentanediol. This process involves the reaction of 1,2-pentanediol with ammonia or an amine in the presence of a reducing agent such as hydrogen gas and a catalyst like nickel or palladium. The reaction typically occurs under mild conditions, around 80°C and 2 MPa hydrogen pressure .
Industrial Production Methods: Industrial production of 1,2-pentanediol, 5-amino- often involves the use of biomass-derived intermediates. For example, the compound can be synthesized from dihydropyran through a ring-opening tautomerization to form 5-hydroxypentanal, followed by reductive amination . This method is advantageous due to its use of renewable resources and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Pentanediol, 5-amino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halides like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1,2-pentanedione or 1,2-pentanedioic acid.
Reduction: Formation of 1,2-pentanediamine.
Substitution: Formation of halogenated derivatives like 1,2-dichloropentane.
Scientific Research Applications
1,2-Pentanediol, 5-amino- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development due to its functional groups that can interact with biological targets.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-pentanediol, 5-amino- exerts its effects depends on its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in nucleophilic substitution reactions. These interactions allow the compound to act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .
Comparison with Similar Compounds
1,2-Pentanediol: Lacks the amino group, making it less versatile in certain synthetic applications.
1,5-Pentanediol: Has a different hydroxyl group arrangement, affecting its reactivity and applications.
1,2-Hexanediol: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Uniqueness: 1,2-Pentanediol, 5-amino- is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
375345-20-3 |
---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
5-aminopentane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c6-3-1-2-5(8)4-7/h5,7-8H,1-4,6H2 |
InChI Key |
OBDADEXGEWOMQI-UHFFFAOYSA-N |
SMILES |
C(CC(CO)O)CN |
Canonical SMILES |
C(CC(CO)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.